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Compound of Interest

Compound Name: Ethyl 4-hydroxy-3-iodobenzoate

Cat. No.: B083030

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of Ethyl 4-
hydroxy-3-iodobenzoate (CAS No: 15126-07-5), a key intermediate in organic synthesis. Due
to the limited availability of public domain experimental spectra for this specific compound, this
document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. These predictions are based on established spectroscopic principles
and data from analogous compounds. This guide also includes comprehensive, generalized
experimental protocols for the acquisition of such spectral data, intended to serve as a practical
reference for researchers in the field.

Introduction

Ethyl 4-hydroxy-3-iodobenzoate is a substituted aromatic compound with significant utility in
the synthesis of more complex molecules, including pharmaceuticals and other biologically
active compounds. Its chemical structure, featuring an ethyl ester, a hydroxyl group, and an
iodine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding
these spectral characteristics is crucial for reaction monitoring, quality control, and structural
elucidation.

Compound Information:
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Property Value

Chemical Name Ethyl 4-hydroxy-3-iodobenzoate
CAS Number 15126-07-5[1][2][3]

Molecular Formula CoHolO3[2][3]

Molecular Weight 292.07 g/mol [2]

SMILES CCOC(=0)clccc(O)c(hel[2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 4-hydroxy-3-
iodobenzoate. These predictions are derived from the analysis of substituent effects on
aromatic systems and spectral data of similar compounds.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum is based on the analysis of substituent effects on the chemical
shifts of aromatic protons. The electron-donating hydroxyl group and the electron-withdrawing
iodo and ethyl carboxylate groups will influence the electronic environment of the aromatic

protons.

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHZz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.2 d 1H Ar-H ortho to -COOEt
Ar-H ortho to -l and
~7.8 dd 1H
meta to -COOEt
Ar-H ortho to -OH and
~7.0 d 1H
meta to -COOEt
~5.5 s (broad) 1H -OH
4.38 q 2H -OCH2CHs
1.40 t 3H -OCH2CHs

Predictions are based on general chemical shift values for substituted aromatic compounds.[4]

[5]

Predicted **C NMR Spectral Data

The predicted 3C NMR chemical shifts are based on the expected electronic effects of the

substituents on the aromatic ring.

Table 2: Predicted 3C NMR Data (in CDCls, 100 MHz)
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Chemical Shift (6, ppm) Assignment
~165 C=0

~158 C-OH

~140 C-l

~132 Ar-CH

~125 Ar-CH

~115 Ar-CH

~110 Ar-C-COOEt
~61 -OCH2CHs
~14 -OCH2CHs3

Predictions are based on typical chemical shift ranges for substituted benzene derivatives.[4]

Predicted IR Spectral Data

The predicted infrared absorption frequencies are based on the characteristic vibrational
modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3500-3300 Broad O-H stretch (hydroxyl)
3100-3000 Medium C-H stretch (aromatic)[6][7]
2980-2850 Medium C-H stretch (aliphatic)
1720-1700 Strong C=0 stretch (ester)
1600-1585 Medium-Strong [C;]:C stretch (aromatic ring)[6]
1500-1400 Medium-Strong E;]=C stretch (aromatic ring)[6]
1300-1200 Strong C-O stretch (ester)

900-675 Strong C-H bend (aromatic "oop")[7]

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the molecular weight of the compound and common
fragmentation patterns for ethyl esters and iodinated aromatic compounds.

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Possible Fragment
292 [M]* (Molecular ion)
247 [M - OCH2CHs]*

219 [M - COOEt]*

165 M-1]*

127 [

Fragmentation patterns are predicted based on established principles of mass spectrometry.[8]

Experimental Protocols
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The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Accurately weigh 5-20 mg of Ethyl 4-hydroxy-3-iodobenzoate for *H NMR (20-50 mg for
13C NMR).[9]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry vial.[9]

o Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[9]

o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of
about 4-5 cm.[9]

e Instrument Setup:
o The NMR spectrometer is typically a 400 or 500 MHz instrument.
o Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
o Place the sample into the magnet.
o Data Acquisition:
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., number of scans, pulse
width, relaxation delay).
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o Acquire the 13C NMR spectrum, which will require a larger number of scans due to the
lower natural abundance of $3C.

» Data Processing:

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shifts using the residual solvent peak as an internal standard.

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent
(e.g., isopropanol) and allowing it to dry completely.[10]

e Background Spectrum:

o Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the
sample spectrum to remove contributions from the atmosphere (e.g., CO2, Hz20).

e Sample Analysis:

o Place a small amount of the solid Ethyl 4-hydroxy-3-iodobenzoate sample directly onto
the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.[10]

» Data Acquisition:
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o Acquire the FTIR spectrum, typically in the range of 4000-400 cm~*. The number of scans
can be adjusted to improve the signal-to-noise ratio.

» Data Processing:
o The software will automatically perform the background subtraction.

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):
e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic
solvent (e.g., methanol, acetonitrile).[11]

o Further dilute this stock solution to a final concentration of about 10-100 pg/mL.[11]
o If necessary, filter the solution to remove any particulate matter.[11]
e Sample Introduction:

o The sample can be introduced into the mass spectrometer via a direct insertion probe or
through a gas chromatograph (GC-MS).

e |onization:

o In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]*).[12]

e Mass Analysis:

o The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]
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e Detection:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of
relative ion abundance versus m/z.[12]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like Ethyl 4-hydroxy-3-iodobenzoate.

Compound Synthesis & Purification
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Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral
characteristics of Ethyl 4-hydroxy-3-iodobenzoate, along with detailed protocols for data
acquisition. While experimental data is not readily available in the public domain, the predicted
data and methodologies presented here offer a valuable resource for researchers working with
this compound. The provided workflow illustrates the systematic approach required for the
structural elucidation and characterization of synthetic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 4-hydroxy-3-
iodobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083030#ethyl-4-hydroxy-3-iodobenzoate-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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